Cas no 708-04-3 (1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene)
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene
- 708-04-3
- Benzene, 1-fluoro-2-methoxy-5-methyl-3-nitro-
- AKOS022186983
- MFCD22053532
- O10403
- JRWSBCXFFPZMRL-UHFFFAOYSA-N
- AS-49986
- CS-0153374
- SCHEMBL3292527
-
- MDL: MFCD22053532
- Inchi: 1S/C8H8FNO3/c1-5-3-6(9)8(13-2)7(4-5)10(11)12/h3-4H,1-2H3
- InChI Key: JRWSBCXFFPZMRL-UHFFFAOYSA-N
- SMILES: FC1=CC(C)=CC(=C1OC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 185.04882128g/mol
- Monoisotopic Mass: 185.04882128g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 55Ų
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A340863-250mg |
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene |
708-04-3 | 95% | 250mg |
$22.0 | 2025-04-17 | |
| Ambeed | A340863-5g |
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene |
708-04-3 | 95% | 5g |
$339.0 | 2025-04-17 | |
| TRC | F600635-10mg |
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene |
708-04-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F600635-50mg |
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene |
708-04-3 | 50mg |
$ 115.00 | 2022-06-04 | ||
| TRC | F600635-100mg |
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene |
708-04-3 | 100mg |
$ 185.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RS166-1g |
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene |
708-04-3 | 95+% | 1g |
1621.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RS166-200mg |
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene |
708-04-3 | 95+% | 200mg |
464.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RS166-50mg |
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene |
708-04-3 | 95+% | 50mg |
194.0CNY | 2021-07-15 | |
| Ambeed | A340863-100mg |
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene |
708-04-3 | 95% | 100mg |
$18.0 | 2025-04-17 | |
| Ambeed | A340863-1g |
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene |
708-04-3 | 95% | 1g |
$68.0 | 2025-04-17 |
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene Suppliers
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene (CAS 708-04-3): Properties, Applications, and Industry Insights
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene (CAS 708-04-3) is a specialized aromatic compound with a unique molecular structure, combining fluorine, methoxy, methyl, and nitro functional groups. This fluorinated nitrobenzene derivative has gained attention in pharmaceutical and agrochemical research due to its versatile reactivity. The compound's systematic name reflects its precise substitution pattern: a fluorine at position 1, methoxy at position 2, methyl at position 5, and nitro at position 3 on the benzene ring.
The growing demand for fluorinated organic compounds in medicinal chemistry has positioned 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene as an important building block. Researchers particularly value its electron-withdrawing properties, which make it valuable in designing bioactive molecules. Recent studies in drug discovery have explored its potential as a precursor for kinase inhibitors and antimicrobial agents, aligning with current pharmaceutical industry trends toward targeted therapies.
From a chemical perspective, CAS 708-04-3 exhibits several notable characteristics. The compound typically appears as a pale yellow crystalline solid with moderate solubility in common organic solvents like ethanol, acetone, and dichloromethane. Its molecular weight of 185.16 g/mol and specific substitution pattern contribute to its unique reactivity profile. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, fluoro) groups creates interesting electronic effects that influence its behavior in synthetic applications.
In synthetic chemistry, 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene serves multiple purposes. Its nitro group can be readily reduced to an amine, while the fluoro substituent participates in nucleophilic aromatic substitution reactions. These features make it valuable for constructing complex molecular architectures. Recent publications have highlighted its use in developing PET radiotracers and fluorescent probes, addressing current research needs in medical imaging and diagnostics.
The compound's stability profile makes it suitable for various industrial applications. Unlike some reactive intermediates, 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene demonstrates good thermal stability under standard storage conditions. This characteristic, combined with its well-defined crystallinity, facilitates handling in manufacturing processes. Quality control typically involves HPLC analysis, with purity standards often exceeding 98% for research-grade material.
Market trends indicate growing interest in multifunctional benzene derivatives like CAS 708-04-3. The global market for fine chemicals and pharmaceutical intermediates has created sustained demand for such specialized compounds. Manufacturers have responded by optimizing synthesis routes to improve yield and reduce byproducts, addressing both economic and environmental considerations in chemical production.
Environmental and safety aspects of 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene follow standard protocols for handling nitroaromatic compounds. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended during laboratory use. Disposal should comply with local regulations for organic chemical waste, reflecting the industry's increasing focus on sustainable practices.
Analytical characterization of 708-04-3 typically includes NMR spectroscopy (both 1H and 13C), mass spectrometry, and infrared spectroscopy. These techniques confirm the compound's structure and purity, with the fluoro substituent producing characteristic splitting patterns in NMR spectra. Such detailed characterization supports its use in regulated industries where material identification is critical.
Emerging applications for 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene include its potential in material science. Researchers are investigating its incorporation into liquid crystal formulations and organic electronic materials, capitalizing on its combination of polar substituents and aromatic stability. These developments align with current interests in advanced functional materials for display technologies and flexible electronics.
Supply chain considerations for CAS 708-04-3 reflect its status as a specialty chemical. While not produced in bulk quantities, reliable suppliers maintain inventory to serve the research and development sector. Current pricing trends show stability, with fluctuations primarily tied to raw material costs for fluorobenzene derivatives and production scale economics.
Future research directions for 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene may explore its potential in catalysis and asymmetric synthesis. The compound's unique substitution pattern could enable novel reaction pathways or serve as a ligand precursor. Such investigations would build upon existing knowledge while addressing contemporary challenges in synthetic methodology development.
For researchers working with 708-04-3, proper storage recommendations include protection from light and moisture in tightly sealed containers. Standard chemical storage conditions between 2-8°C typically maintain stability for extended periods. These handling protocols ensure material integrity while minimizing decomposition risks, important considerations for reproducible experimental results.
The intellectual property landscape surrounding 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene includes various patents describing its synthesis and applications. Recent filings have focused on improved purification methods and novel derivatives, indicating continued commercial interest. This activity reflects the compound's value in developing proprietary chemical entities across multiple industries.
In conclusion, 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene (CAS 708-04-3) represents a versatile and valuable aromatic building block with diverse applications. Its combination of substituents enables unique reactivity patterns that support innovation in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new applications, this compound will likely maintain its importance in specialized chemical synthesis and product development.
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